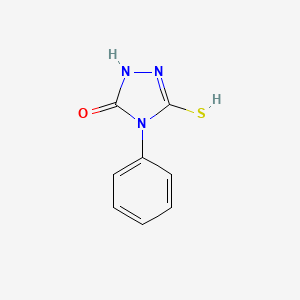![molecular formula C8H11Cl2N5 B7766166 [N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7766166.png)
[N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyllactic acid . It is a derivative of butyric acid with methyl, hydroxy, and oxo substituents at the 2-, 2-, and 3-positions respectively . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyllactic acid typically involves the reaction of pyruvic acid with acetaldehyde in the presence of a base. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of 2-acetyllactic acid may involve fermentation processes using specific bacterial strains that can produce the compound from glucose or other carbohydrates. The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-acetyllactic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: It can be reduced to form 2-hydroxybutanoic acid.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed:
Oxidation: Acetoacetic acid.
Reduction: 2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-acetyllactic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a metabolite in certain biochemical pathways in organisms such as mice.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of 2-acetyllactic acid involves its role as a metabolite in biochemical pathways. It acts as a substrate for enzymes that catalyze its conversion to other compounds. The molecular targets and pathways involved include its interaction with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, which play crucial roles in energy metabolism.
Vergleich Mit ähnlichen Verbindungen
- 2-hydroxybutanoic acid
- Acetoacetic acid
- Lactic acid
Comparison: 2-acetyllactic acid is unique due to its specific substituents at the 2-, 2-, and 3-positions, which confer distinct chemical properties compared to similar compounds. For example, while lactic acid has a single hydroxy group, 2-acetyllactic acid has additional methyl and oxo groups, making it more reactive in certain chemical reactions.
Eigenschaften
IUPAC Name |
[N'-[N'-(3-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAIJYHRWFTHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-(4-Benzoylphenyl)-1-carboxyethyl]azanium;chloride](/img/structure/B7766153.png)



